molecular formula C10H13BrO B1330647 5-Bromo-2-adamantanone CAS No. 20098-20-8

5-Bromo-2-adamantanone

Cat. No. B1330647
CAS RN: 20098-20-8
M. Wt: 229.11 g/mol
InChI Key: TXEWIOREYPSNRR-UHFFFAOYSA-N
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Description

5-Bromo-2-adamantanone, also referred to as 5-bromo-2-adamantone, is an organic compound that belongs to the adamantane family . It exists as a white crystalline solid .


Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The primary application of 5-Bromo-2-adamantanone lies in the synthesis of diverse organic compounds, serving as a valuable reagent in organic synthesis .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-adamantanone is C10H13BrO . The average mass is 229.114 Da and the mono-isotopic mass is 228.014969 Da .


Chemical Reactions Analysis

In the field of organic synthesis, 5-Bromo-2-adamantanone is used in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This provides a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

5-Bromo-2-adamantanone is a white crystalline solid with a melting point ranging from 200 to 202°C and a boiling point of approximately 360-361°C . It has a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Adamantyl-Containing Compounds

5-Bromo-2-adamantanone serves as a crucial intermediate in the synthesis of adamantyl-containing compounds. These compounds are significant due to their high thermal stability and unique structure, which is useful in materials science and pharmaceuticals .

Creation of Heterocyclic Compounds

The compound is employed in the creation of heterocyclic compounds, which are a backbone of many pharmaceuticals. Its reactivity allows for the construction of complex molecules that can be used in drug development .

Organic Synthesis Reagent

Due to its versatility, 5-Bromo-2-adamantanone is a valuable reagent in organic synthesis. It can be used to introduce the adamantane moiety into various organic molecules, enhancing their stability and altering their chemical properties .

Proton Donor in Chemical Reactions

It is postulated that 5-Bromo-2-adamantanone acts as a proton donor in chemical reactions. This property is exploited in catalysis and synthesis reactions, where the transfer of protons is a key step .

Synthesis of Diamondoids

The compound is used in the synthesis of diamondoids, which are diamond-like polymers with potential applications in nanotechnology and materials science. The adamantane structure provides a scaffold for creating these complex, stable structures .

Lewis Acid Catalysis

5-Bromo-2-adamantanone has been studied for its use in Lewis acid catalysis. This application is crucial in the field of green chemistry, where it can be used to catalyze reactions in a more environmentally friendly manner .

Safety and Hazards

When handling 5-Bromo-2-adamantanone, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds suggest promising future directions .

properties

IUPAC Name

5-bromoadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEWIOREYPSNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343609
Record name 5-Bromo-2-adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20098-20-8
Record name 5-Bromo-2-adamantanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20098-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding 5-Bromoadamantan-2-one in the leaf extracts of these tree species?

A1: The research paper primarily focuses on characterizing the pollen morphology and identifying bioactive compounds in leaf extracts of various tree species in Uzbekistan []. While the presence of 5-Bromoadamantan-2-one is noted through GC-MS analysis, the study does not delve into the specific significance or potential biological activity of this compound. Further research is required to understand its role in these plants and its potential applications.

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